Crosemperine

Descripción general

Descripción

Crosemperine is a naturally occurring alkaloid found in certain plant species, particularly in the genus Crotalaria. It is known for its diverse pharmacological properties and has been the subject of various scientific studies due to its potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of crosemperine typically involves the extraction from plant sources, followed by purification processes. The specific synthetic routes can vary, but common methods include:

Extraction from Plant Material: The plant material is first dried and ground.

Purification: The crude extract is subjected to chromatographic techniques to isolate this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The plant material is processed in bulk, and advanced chromatographic techniques are employed to ensure high purity and yield of the compound .

Análisis De Reacciones Químicas

Types of Reactions

Crosemperine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of this compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated derivatives in the presence of a nucleophile such as sodium methoxide.

Major Products Formed

Oxidation: Formation of oxidized derivatives with altered functional groups.

Reduction: Formation of reduced derivatives with increased hydrogen content.

Substitution: Formation of substituted derivatives with new functional groups replacing halogens.

Aplicaciones Científicas De Investigación

Pharmacological Properties

-

Antioxidant Activity :

Crosemperine has been identified to possess significant antioxidant properties. Studies utilizing various assays, such as DPPH and ABTS, have demonstrated its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases . -

Enzyme Inhibition :

Research indicates that this compound exhibits inhibitory effects on several key enzymes related to metabolic disorders. It has shown potential in inhibiting α-glucosidase and amylase, making it a candidate for managing diabetes by controlling blood sugar levels . -

Anti-inflammatory Effects :

The compound has been linked to anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation. Its efficacy in reducing inflammation was observed in various in vitro and in vivo studies . -

Antimicrobial Activity :

This compound has also demonstrated antimicrobial effects against a range of pathogens. Its application in traditional medicine for treating infections is supported by scientific findings that validate its efficacy against bacteria and fungi .

Cancer Treatment

This compound's potential as an anti-cancer agent is notable. It has been studied for its ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, extracts containing this compound were tested against various cancer cell lines, showing promising results in reducing cell viability and proliferation .

Diabetes Management

Due to its enzyme inhibition properties, this compound is being explored as a natural treatment for diabetes. Its ability to lower postprandial blood glucose levels through the inhibition of carbohydrate-digesting enzymes can aid in diabetes management strategies .

Neuroprotective Effects

Emerging research suggests that this compound may offer neuroprotective benefits, particularly in conditions like Alzheimer's disease. Its antioxidant properties could help mitigate oxidative stress in neuronal cells, potentially slowing the progression of neurodegenerative diseases .

Case Study 1: Antioxidant Activity Assessment

A study conducted on methanol extracts of Crotalaria burhia, which contains this compound, assessed its antioxidant activity using various assays (DPPH, ABTS). The results showed a significant reduction in oxidative stress markers compared to control groups, indicating strong antioxidant capabilities .

Case Study 2: Enzyme Inhibition in Diabetic Models

In a controlled study involving diabetic rats treated with this compound extracts, researchers observed a marked decrease in blood glucose levels post-treatment. This study highlighted this compound's potential as an adjunct therapy for diabetes management .

Data Table: Summary of Applications

| Application | Mechanism of Action | Evidence Level |

|---|---|---|

| Antioxidant | Free radical scavenging | Strong |

| Enzyme Inhibition | Inhibition of α-glucosidase/amylase | Moderate |

| Anti-inflammatory | Reduction of inflammatory markers | Moderate |

| Antimicrobial | Inhibition of bacterial/fungal growth | Strong |

| Cancer Treatment | Induction of apoptosis | Emerging |

| Diabetes Management | Lowering blood glucose levels | Moderate |

| Neuroprotection | Mitigation of oxidative stress | Emerging |

Mecanismo De Acción

The mechanism of action of crosemperine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Doronenine: Another alkaloid with similar structural features.

Crotaline: A related compound found in the same plant genus.

Uniqueness of Crosemperine

This compound is unique due to its specific pharmacological profile and the range of biological activities it exhibits. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific and medical applications .

Actividad Biológica

Crosemperine, a compound derived from certain plant species, particularly those in the Crotalaria genus, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate the compound's pharmacological properties, including its antioxidant, anti-inflammatory, and cytotoxic effects.

This compound is classified as a pyrrolizidine alkaloid (PA), which are known for their complex structures and varied biological activities. These alkaloids are primarily found in plants such as Crotalaria burhia, which is notable for its medicinal properties. The compound exhibits significant structural diversity, contributing to its varied biological effects.

2. Antioxidant Activity

Antioxidant activity is one of the most studied properties of this compound. Research indicates that extracts from plants containing this compound exhibit potent antioxidant capabilities.

| Study | Method | IC50 Value | Remarks |

|---|---|---|---|

| Grochowski et al. (2017) | DPPH Assay | 62.5 μg/ml | High antioxidant potential observed in E. prostrata extracts compared to C. burhia. |

| PMC9533709 | ABTS Assay | 50.04 mg Trolox equivalent/g extract | Significant radical scavenging activity noted. |

The DPPH and ABTS assays demonstrated that this compound-rich extracts can effectively scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.

3. Enzyme Inhibition Studies

This compound has been investigated for its inhibitory effects on various enzymes, which is crucial for therapeutic applications in metabolic disorders.

| Enzyme | Inhibition Type | IC50 or Equivalent |

|---|---|---|

| Acetylcholinesterase (AChE) | Cholinesterase Inhibitor | 4.01 mg galantamine equivalent/g extract |

| α-Glucosidase | Antidiabetic Activity | 1.92 mmol acarbose equivalent/g extract |

These findings indicate that this compound could be beneficial in managing conditions such as Alzheimer's disease and diabetes by inhibiting specific enzymes involved in these pathways.

4. Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells.

- A study reported that this compound exhibited significant cytotoxicity against these cell lines, with IC50 values indicating effective concentration ranges for inducing cell death.

- The mechanism of action appears to involve apoptosis induction, although further molecular studies are required to elucidate specific pathways involved.

5. Case Studies

Several case studies have highlighted the practical applications of this compound in traditional medicine:

- Traditional Uses : In various cultures, plants containing this compound have been used to treat respiratory ailments, digestive issues, and skin infections.

- Clinical Observations : Reports from herbal medicine practitioners suggest that formulations containing this compound have improved patient outcomes in chronic conditions such as asthma and diabetes.

6. Conclusion

This compound demonstrates a range of biological activities that support its potential as a therapeutic agent. Its antioxidant properties, enzyme inhibition capabilities, and cytotoxic effects present promising avenues for further research and application in pharmacology.

Future Directions

To fully harness the potential of this compound:

- Clinical Trials : Rigorous clinical trials are necessary to establish safety profiles and efficacy in human subjects.

- Mechanistic Studies : Further investigation into the molecular mechanisms underlying its biological activities will provide insights into its therapeutic applications.

- Formulation Development : Development of standardized extracts or formulations could facilitate its use in modern medicine.

Propiedades

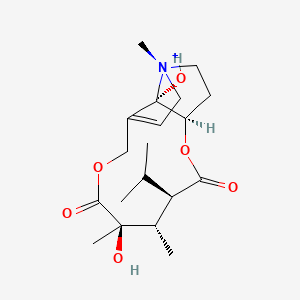

IUPAC Name |

(1R,4R,5S,6R,13R,16S)-6,16-dihydroxy-5,6,13-trimethyl-4-propan-2-yl-2,8-dioxa-13-azoniatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30NO6/c1-11(2)15-12(3)18(4,23)17(22)25-10-13-6-8-20(5)9-7-14(19(13,20)24)26-16(15)21/h6,11-12,14-15,23-24H,7-10H2,1-5H3/q+1/t12-,14+,15+,18+,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOIDUGPENFNRP-DMYWNUKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)OC2CC[N+]3(C2(C(=CC3)COC(=O)C1(C)O)O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C(=O)O[C@@H]2CC[N@+]3([C@@]2(C(=CC3)COC(=O)[C@]1(C)O)O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30NO6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60952990 | |

| Record name | 5,13b-Dihydroxy-4,5,11-trimethyl-2,6-dioxo-3-(propan-2-yl)-3,4,5,6,8,10,12,13,13a,13b-decahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizin-11-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30785-56-9 | |

| Record name | Crosemperine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030785569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,13b-Dihydroxy-4,5,11-trimethyl-2,6-dioxo-3-(propan-2-yl)-3,4,5,6,8,10,12,13,13a,13b-decahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizin-11-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.